molecular formula C10H15ClFNS B1446854 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride CAS No. 1864057-34-0

1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride

Cat. No.: B1446854
CAS No.: 1864057-34-0
M. Wt: 235.75 g/mol
InChI Key: PQLLBNPBPZTIRB-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFNS. It is a derivative of butan-2-amine, where a 4-fluorophenylthio group is attached to the butane chain. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antidepressant and anxiolytic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)butan-2-amine hydrochloride: A structurally similar compound with a different substituent on the butane chain.

    4-Fluorothiophenol: The precursor used in the synthesis of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride.

Uniqueness

This compound is unique due to its specific combination of a fluorophenylthio group and a butan-2-amine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfanylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNS.ClH/c1-2-9(12)7-13-10-5-3-8(11)4-6-10;/h3-6,9H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLBNPBPZTIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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